SLLN-15
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Overview
Description
SLLN-15 is an orally active, selective, and potent enhancer of autophagy. It is particularly effective in activating cytostatic macroautophagy/autophagy in triple-negative breast cancer (TNBC) cells . This compound has shown significant potential in inhibiting the proliferation and metastasis of TNBC cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of SLLN-15 involves the use of seleno-purine derivatives. The synthetic route typically includes the coupling of seleno-purines with high-throughput biochemical enzymatic assays to identify potent pharmacological enhancers of autophagy . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving seleno-purine intermediates .
Chemical Reactions Analysis
SLLN-15 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study autophagy and its regulation.
Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.
Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.
Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
SLLN-15 exerts its effects by inducing autophagy and autophagic flux in TNBC cells. The compound selectively inhibits the AKT-MTOR signaling pathway, which is crucial for cell growth and survival . By blocking this pathway, this compound promotes the degradation of cellular components through autophagy, leading to reduced cell viability and proliferation . Additionally, this compound decreases the expression of aurora kinase A (AURKA), further contributing to its anticancer effects .
Comparison with Similar Compounds
SLLN-15 is unique in its ability to selectively induce autophagy in TNBC cells. Similar compounds include:
Rapamycin: A known autophagy inducer and MTOR inhibitor.
3-Methyladenine (3-MA): An autophagy inhibitor that targets autophagy regulators such as beclin 1 (BECN1), autophagy related 5 (ATG5), and autophagy related 7 (ATG7).
This compound stands out due to its potent and selective induction of autophagy, making it a valuable tool for cancer research and therapy.
Properties
Molecular Formula |
C19H23N7Se2 |
---|---|
Molecular Weight |
507.36 |
IUPAC Name |
6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1 |
InChI Key |
KUGJLOYHZKIOSI-AWEZNQCLSA-N |
SMILES |
C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLLN15; SLLN 15; SLLN-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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